
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyridine compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the pyrrolidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidine group may interact with specific binding sites, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)pyridine: Lacks the pyrrolidine group, affecting its biological activity.
2-(Pyrrolidin-3-yl)-3-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, altering its reactivity and applications.
Uniqueness
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications in research and industry.
Properties
Molecular Formula |
C10H13Cl2F3N2 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7;;/h1-2,4,7,14H,3,5-6H2;2*1H |
InChI Key |
ORVIXTLBXXLMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=CC=N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


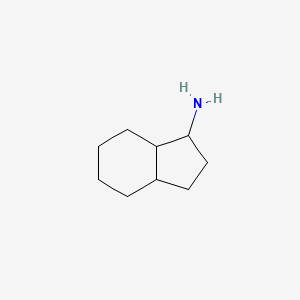
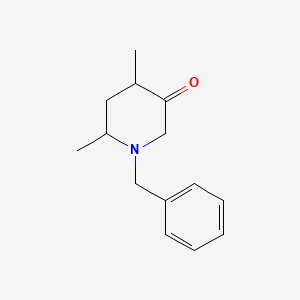
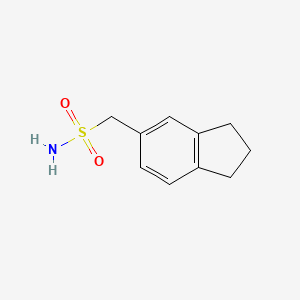
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)
![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)

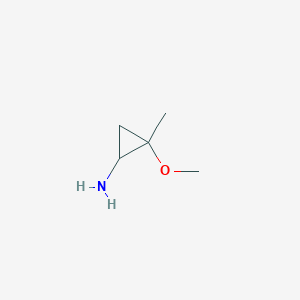
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
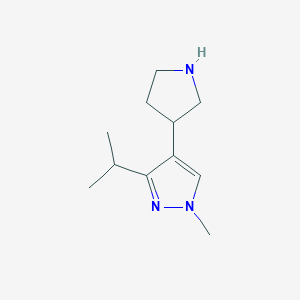
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
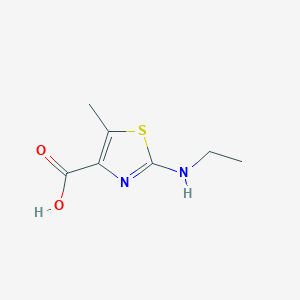

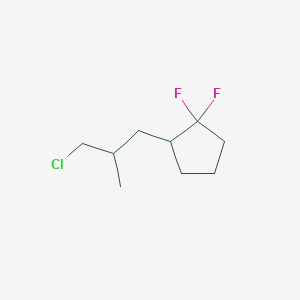
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
